[4-(hydroxymethyl)cyclohexyl]methyl Acetate
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Overview
Description
[4-(Hydroxymethyl)cyclohexyl]methyl Acetate: is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxymethyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate typically involves the esterification of [4-(Hydroxymethyl)cyclohexyl]methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmacologically active compounds.
Industry: Industrially, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure.
Cyclohexylmethanol: A compound with a hydroxymethyl group attached to a cyclohexane ring.
Cyclohexyl Acetate: An ester with a cyclohexane ring and an acetate group.
Uniqueness: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is unique due to its combination of a hydroxymethyl group and an acetate ester on a cyclohexane ring
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C10H18O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h9-11H,2-7H2,1H3 |
InChI Key |
TUCQZIYCSGJNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC(CC1)CO |
Origin of Product |
United States |
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